3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
CAS No.: 898757-61-4
Cat. No.: VC3870054
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898757-61-4 |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile |
| Standard InChI | InChI=1S/C22H22N2O3/c23-15-18-2-1-3-20(14-18)21(25)19-6-4-17(5-7-19)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2 |
| Standard InChI Key | SBLMRMORWVXNMQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC(=C4)C#N |
| Canonical SMILES | C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC(=C4)C#N |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Molecular Structure
The IUPAC name of this compound is 3-cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, reflecting its benzophenone core substituted at the 3-position with a cyano group (-CN) and at the 4'-position with a methyl-linked 1,4-dioxa-8-azaspiro[4.5]decyl moiety . The spirocyclic component consists of a piperidine ring fused to a 1,4-dioxane system, creating a rigid bicyclic structure that influences the compound’s stereoelectronic properties.
The molecular structure can be represented as:
This configuration enhances thermal stability and modulates solubility in polar solvents .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s predicted boiling point of and flash point of suggest high thermal stability, suitable for high-temperature reactions . Its density of aligns with typical aromatic ketones, while the pKa of indicates weak basicity attributable to the spirocyclic amine .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 362.43 g/mol | |
| Density | ||
| Boiling Point | ||
| pKa | ||
| Solubility in DMSO | ≥ 10 mM (at 25°C) |
Synthesis and Production
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of the Spirocyclic Amine: 1,4-Dioxa-8-azaspiro[4.5]decane is synthesized via cyclization of piperidine with ethylene glycol under acidic conditions.
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Alkylation: The spirocyclic amine is alkylated with 4-(bromomethyl)benzophenone to introduce the methylene bridge.
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Cyanation: A palladium-catalyzed cyanation at the 3-position of the benzophenone completes the structure .
Optimization Challenges
Key challenges include controlling regioselectivity during cyanation and minimizing side reactions at the spirocyclic nitrogen. Purification via column chromatography or recrystallization is critical to achieving >95% purity, as commercial samples are marketed at 97% purity .
Applications in Research
Pharmaceutical Intermediate
The compound’s rigid spirocyclic structure and electron-deficient nitrile group make it a candidate for kinase inhibitor development. Its benzophenone moiety may facilitate photoaffinity labeling in proteomics studies .
Materials Science
In polymer chemistry, the spirocyclic ether-amine group could act as a crosslinking agent or stabilizer in epoxy resins, enhancing thermal resistance .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Rieke Metals | 97% | 1 g | $467 |
| American Custom Chemicals | 95% | 1 g | $1,006.58 |
| Rieke Metals | 97% | 5 g | $1,750 |
Prices reflect the compound’s specialized synthesis and low production scale .
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